2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(methylsulfamoyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-11-18(16,17)8-4-2-7(3-5-8)10(15)12-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGZEQCLZAQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid involves several steps. One common method includes the reaction of 4-(methylsulfamoyl)aniline with chloroacetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid
This compound is a chemical compound with the molecular formula and a molecular weight of 272.28 g/mol. This sulfonamide derivative is significant in pharmacology and medicinal chemistry due to its unique structure that enables it to interact with various biological targets, potentially leading to therapeutic applications.
Applications in Scientific Research
- Chemistry: It serves as an intermediate in synthesizing complex molecules and as a reagent in various chemical reactions.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine: There is ongoing research to explore its potential therapeutic uses, particularly in developing new drugs.
- Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with the function of enzymes involved in various metabolic pathways, leading to antimicrobial and anti-inflammatory effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
Minimum Inhibitory Concentrations (MIC) against various microorganisms :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, and it reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
Case Studies
Study on Antimicrobial Efficacy:
A study evaluated the efficacy of this compound against multi-drug resistant strains. The compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid
- CAS Number : 155493-24-6
- Molecular Formula : C₁₀H₁₂N₂O₅S
- Molecular Weight : 272.28 g/mol .
Structural Features: The compound consists of a phenyl ring substituted with a methylsulfamoyl group (-SO₂NHCH₃) at the para position. This aromatic core is linked via a formamido bridge (-NHC(O)-) to a glycine moiety (-CH₂COOH).
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of this compound with analogous compounds:
Key Comparative Insights:
Structural Variations: Substituent Effects: The methylsulfamoyl group in the target compound contrasts with fluorophenyl (CAS 1153243-59-4) and chlorophenoxy (CAS 148401-42-7) moieties, altering electronic and steric properties .
Functional Implications: Bioactivity: The chlorophenoxy derivative (CAS 148401-42-7) demonstrates direct relevance to neurodegenerative disease research, unlike the target compound, which lacks documented biological targets . Synthetic Utility: The fluorinated analog (CAS 1153243-59-4) may exhibit improved metabolic stability in drug discovery workflows due to fluorine’s electronegativity .
Data Limitations: Physicochemical data (e.g., solubility, melting point) for the target compound are unavailable, hindering direct comparisons with analogs like CAS 90536-66-6, which has known applications in API synthesis .
Biological Activity
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is CHNOS. It features a sulfonamide group, an amide linkage, and an acetic acid moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with the function of enzymes involved in various metabolic pathways, leading to effects such as:
- Antimicrobial Activity : Inhibition of bacterial folate synthesis.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)phenylacetic acid | CHOS | Moderate antimicrobial activity |
| N-(4-Methylsulfamoylphenyl)glycine | CHNOS | Lower enzyme inhibition compared to target compound |
Q & A
Q. What are the recommended safety protocols for handling 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard categories: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers should:
- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood.
- Avoid inhalation and direct contact; wash hands thoroughly after handling.
- Store in a cool, dry place, segregated from incompatible materials.
- Refer to the SDS from Ambeed, Inc. for emergency measures (e.g., inhalation: move to fresh air; skin contact: wash with soap/water) .
Q. How can the structural purity of this compound be validated?
- Methodological Answer : Use a combination of:
- High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95%).
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm molecular structure, focusing on the methylsulfamoyl and formamido groups.
- Elemental Analysis (EA) to verify C, H, N, S composition against theoretical values (C₁₀H₁₂N₂O₅S, MW 272.28) .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : A plausible route involves:
- Coupling 4-(methylsulfamoyl)benzoic acid with glycine derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Purification via recrystallization or column chromatography.
- Analogous methods for related sulfonamide-acetic acid derivatives (e.g., (Methanesulfonyl-phenethyl-amino)-acetic acid) suggest optimizing reaction temperatures (20–40°C) and solvent systems (DMF or THF) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound’s interactions with biological targets?
- Methodological Answer :
- Use NAMD or GROMACS with CHARMM36/AMBER force fields to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- Parameterize the compound using Gaussian-based quantum mechanics (QM) for partial charges and torsion angles.
- Analyze binding free energy via MM-PBSA or umbrella sampling, focusing on sulfamoyl and acetic acid moieties’ electrostatic contributions .
Q. How might structural analogs of this compound be designed to enhance target specificity?
- Methodological Answer :
- Substitute the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on sulfamoyl reactivity.
- Replace the acetic acid group with ester or amide derivatives to alter hydrophilicity.
- Validate designs using docking software (AutoDock Vina) and synthesize via methods similar to triazole-thiadiazine derivatives (e.g., intermediates from 4-amino-5-chloro-2-methoxybenzoic acid) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Replicate assays under standardized conditions (pH, temperature, solvent).
- Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanisms.
- Cross-validate with computational models (e.g., QSAR) to identify structure-activity outliers.
- Reference crystallographic data (SHELX-refined structures) to correlate conformation with activity .
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
- Methodological Answer :
- Perform in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
- Compare with structurally similar compounds (e.g., 2-(4-benzamidobenzenesulfonamido)acetic acid) to predict Phase I/II metabolic pathways.
- Use CYP450 inhibition assays to evaluate drug-drug interaction risks .
Q. What crystallographic techniques are optimal for determining its solid-state conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction using SHELXL (for small molecules) or SHELXE (for twinned crystals).
- Resolve hydrogen-bonding networks (e.g., acetic acid dimerization) via Hirshfeld surface analysis.
- Compare with sulfonamide-containing structures (e.g., 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid) to identify packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
